molecular formula C24H24F3NO11 B14115534 [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate

Cat. No.: B14115534
M. Wt: 559.4 g/mol
InChI Key: MGLRSUPYLXVODY-UHFFFAOYSA-N
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Description

The compound [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate is a complex organic molecule with a variety of functional groups. It features acetyloxy groups, a chromenyl group, and a trifluoroacetamido group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate typically involves multiple steps. The process begins with the preparation of the core oxane ring, followed by the introduction of the acetyloxy groups through acetylation reactions. The chromenyl group is then attached via an etherification reaction, and the trifluoroacetamido group is introduced through an amidation reaction. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation and trifluoroacetic anhydride for amidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones.

    Reduction: The acetyloxy groups can be reduced to hydroxyl groups.

    Substitution: The trifluoroacetamido group can be substituted with other amido groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as amines or ammonia in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones from the chromenyl group.

    Reduction: Formation of hydroxyl derivatives from the acetyloxy groups.

    Substitution: Formation of new amido derivatives from the trifluoroacetamido group.

Scientific Research Applications

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The trifluoroacetamido group can enhance the compound’s binding affinity to its targets, while the acetyloxy groups can influence its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

    [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-aminooxan-2-yl]methyl acetate: Lacks the trifluoroacetamido group, which may result in different binding affinities and biological activities.

    [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl butyrate: Contains a butyrate ester instead of an acetate ester, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24F3NO11

Molecular Weight

559.4 g/mol

IUPAC Name

[3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)

InChI Key

MGLRSUPYLXVODY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F

Origin of Product

United States

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